molecular formula C15H27BLiNO3 B571881 Lithium triisopropyl 2-(6-methylpyridyl)borate CAS No. 1256364-24-5

Lithium triisopropyl 2-(6-methylpyridyl)borate

Cat. No.: B571881
CAS No.: 1256364-24-5
M. Wt: 287.135
InChI Key: WCELQKDJEHUTAO-UHFFFAOYSA-N
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Description

Lithium triisopropyl 2-(6-methylpyridyl)borate is a chemical compound with the molecular formula C15H27BLiNO3 and a molecular weight of 287.14 g/mol . It is a boron-containing compound that has found applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium triisopropyl 2-(6-methylpyridyl)borate typically involves the reaction of 2-(6-methylpyridyl)boronic acid with lithium triisopropoxide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically purified by recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

Lithium triisopropyl 2-(6-methylpyridyl)borate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in organic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) under controlled temperatures .

Major Products

The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions yield boronic acids, while reduction reactions produce borohydrides .

Scientific Research Applications

Lithium triisopropyl 2-(6-methylpyridyl)borate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of lithium triisopropyl 2-(6-methylpyridyl)borate involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with nucleophiles, facilitating the formation of new chemical bonds. The compound’s reactivity is influenced by the presence of the lithium cation and the triisopropyl groups, which stabilize the boron center and enhance its reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium triisopropyl 2-(6-methylpyridyl)borate is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its reactivity and the types of reactions it undergoes. This positional isomerism can lead to differences in the compound’s chemical behavior and applications compared to its isomers .

Properties

IUPAC Name

lithium;(6-methylpyridin-2-yl)-tri(propan-2-yloxy)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27BNO3.Li/c1-11(2)18-16(19-12(3)4,20-13(5)6)15-10-8-9-14(7)17-15;/h8-13H,1-7H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCELQKDJEHUTAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[B-](C1=NC(=CC=C1)C)(OC(C)C)(OC(C)C)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27BLiNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682077
Record name Lithium (6-methylpyridin-2-yl)tris(propan-2-olato)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256364-24-5
Record name Lithium (6-methylpyridin-2-yl)tris(propan-2-olato)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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